Lipophilicity (XLogP3) and Rotatable Bond Count Differentiate 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione from Dehydroacetic Acid
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione exhibits a computed XLogP3 of 1.2 and 3 rotatable bonds, compared to dehydroacetic acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione) with an XLogP3 of approximately 0.4 and 1 rotatable bond [1][2]. The approximately 0.8 log unit increase in lipophilicity and two additional rotatable bonds indicate greater membrane permeability potential and conformational flexibility, which can affect both passive cellular uptake and target-binding entropy. These computed differences are substantial enough to alter biological distribution and should not be ignored when selecting a compound for cell-based or in vivo studies.
| Evidence Dimension | Computed lipophilicity (XLogP3) and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3 = 1.2; Rotatable bonds = 3 |
| Comparator Or Baseline | Dehydroacetic acid: XLogP3 ≈ 0.4; Rotatable bonds = 1 |
| Quantified Difference | ΔXLogP3 ≈ +0.8; ΔRotatable bonds = +2 |
| Conditions | PubChem computed properties (XLogP3 3.0, Cactvs 3.4.6.11) |
Why This Matters
The higher lipophilicity and flexibility of 6-ethyl-3-propionyl-2H-pyran-2,4(3H)-dione predict superior membrane permeability compared to DHA, making it a more suitable scaffold for intracellular target engagement assays.
- [1] PubChem CID 545133. Computed Properties for 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione. XLogP3-AA = 1.2; Rotatable Bond Count = 3. https://pubchem.ncbi.nlm.nih.gov/compound/545133 View Source
- [2] PubChem CID 54678494. Computed Properties for Dehydroacetic acid. XLogP3-AA = 0.4; Rotatable Bond Count = 1. https://pubchem.ncbi.nlm.nih.gov/compound/54678494 View Source
